6-Oxo Bromantane
Description
Properties
Molecular Formula |
C₁₆H₁₈BrNO |
|---|---|
Molecular Weight |
320.22 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxo Bromantane and Analogues
Chemical Synthesis Approaches for 6-Oxo Adamantane (B196018) Derivatives
The creation of 6-oxo adamantane derivatives, the foundational structure of 6-oxo bromantane (B128648), can be approached through several synthetic routes. These methods typically involve either the construction of the adamantane cage with the ketone group already envisioned or the functionalization of a pre-existing adamantane skeleton.
One common strategy involves the oxidation of a corresponding 6-hydroxy adamantane precursor. For instance, secondary alcohols on an adamantane framework can be oxidized to the corresponding ketone using reagents like the Jones reagent. mdpi.com Another approach involves ring-closing reactions. For example, the condensation of enamines derived from cyclohexanones with acyl chlorides can lead to the formation of adamantane diones, establishing the core structure with an oxo-group. rsc.org More complex total synthesis strategies can also be employed, starting from acyclic or monocyclic precursors to build the adamantane cage. mdpi.com For example, a bicyclic intermediate can undergo an acid-catalyzed cyclization to form the adamantane derivative. mdpi.com
| Method | Precursors | Reagents/Conditions | Outcome | Reference |
| Oxidation | 6-hydroxy adamantane derivative | Jones reagent | 6-oxo adamantane derivative | mdpi.com |
| Condensation/Cyclization | Cyclohexanone enamine, crotonoyl chloride | Heat or acid/base catalysis | Adamantane dione (B5365651) derivative | mdpi.comrsc.org |
| Total Synthesis | Acyclic/Monocyclic compounds | Multi-step condensation and cyclization reactions | Substituted adamantane derivative | mdpi.com |
| Friedel-Crafts Acylation | Adamantane, Acyl chloride | Lewis Acid (e.g., AlCl3) | Acyl-adamantane | researchgate.net |
Enantioselective Synthesis Strategies for 6-Oxo Bromantane Stereoisomers
6-Oxo bromantane possesses chirality, meaning it exists as two non-superimposable mirror images, or enantiomers. The development of enantioselective synthesis strategies is crucial for isolating and studying the individual stereoisomers, as they may exhibit different biological activities and metabolic profiles.
While specific literature on the enantioselective synthesis of 6-oxo bromantane is not abundant, general methods for the asymmetric synthesis of chiral adamantane derivatives and ketones can be considered. One approach is the use of a chiral auxiliary or catalyst to guide the formation of one enantiomer over the other. For example, a highly enantioselective cobalt-catalyzed semipinacol rearrangement of allylic alcohols can produce enantioenriched α-aryl ketones. researchgate.net Another strategy involves the resolution of a racemic mixture, where the two enantiomers are separated. This can be achieved through methods like chiral chromatography.
A review of adamantane chemistry indicates that enantiomerically pure ketoolefins, which are precursors to chiral adamantane ketones, can be synthesized through a series of asymmetric reactions and resolution steps. mdpi.com These precursors can then be cyclized to yield the desired enantiomerically pure adamantane product. mdpi.com
| Strategy | General Approach | Potential Application to 6-Oxo Bromantane | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst (e.g., cobalt-salen complex) in a key bond-forming reaction. | Catalytic enantioselective oxidation of a 6-hydroxy bromantane precursor or an asymmetric C-H oxidation. | researchgate.net |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Unlikely for this specific target due to the lack of suitable starting materials. | |
| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers. | Chromatographic separation using a chiral stationary phase or diastereomeric salt formation. | mdpi.com |
| Enantioselective Desymmetrization | A prochiral adamantane derivative is selectively converted to a chiral product. | Rhodium-catalyzed C-H amination of a desymmetrized adamantane core. | mdpi.com |
Derivatization of 6-Oxo Bromantane for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure affects biological activity. For 6-oxo bromantane, derivatization can occur at several positions, primarily on the adamantane cage or the bromophenyl ring.
The metabolism of bromantane to 6-hydroxybromantane is a key transformation, indicating that the 6-position is critical for its biological profile. wikipedia.orgnih.gov The subsequent oxidation to 6-oxo bromantane is also a significant metabolic step. SAR studies could therefore involve the synthesis of analogues with different substituents at the 6-position to explore their metabolic stability and activity.
Furthermore, modifications to the 4-bromophenyl group can influence the compound's properties. For example, substituting the bromine atom with other halogens (like in Chlodantane, a chlorine-substituted variant) or other functional groups can alter metabolic stability and potency. The synthesis of various N-substituted adamantane derivatives has been a common strategy to explore their therapeutic potential. bibliotekanauki.plnih.gov
| Derivatization Site | Type of Modification | Purpose of SAR Study | Reference |
| Adamantane C6-position | Introduction of different functional groups (e.g., esters, ethers) | To investigate the influence of the 6-substituent on metabolic stability and activity. | nih.gov |
| 4-Bromophenyl Ring | Substitution of the bromine atom with other halogens or functional groups. | To assess the impact on potency, selectivity, and pharmacokinetics. | |
| Amino Linker | Acylation or alkylation of the nitrogen atom. | To explore how changes to the linker affect binding to biological targets. | nih.gov |
| Adamantane Bridgehead | Introduction of substituents at C1, C3, C5, C7. | To study the effect of steric bulk and lipophilicity on activity. | arkat-usa.org |
Production of Radiolabeled 6-Oxo Bromantane for Investigative Research
Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies, as well as in imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled 6-oxo bromantane would enable detailed investigation of its distribution, metabolism, and target engagement in vivo.
Common isotopes used for this purpose include Carbon-14 (¹⁴C) for metabolic studies due to its long half-life, and positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET imaging. nih.govsnmjournals.orgmoravek.com
The synthesis of radiolabeled 6-oxo bromantane has not been specifically described in the reviewed literature. However, established methods for radiolabeling adamantane derivatives can be adapted. A late-stage labeling approach is often preferred to maximize radiochemical yield and specific activity. openmedscience.com For example, a precursor molecule could be synthesized and then the radiolabel introduced in one of the final synthetic steps.
For ¹¹C-labeling, [¹¹C]methyl iodide or [¹¹C]methyl triflate are common reagents for introducing a labeled methyl group. For ¹⁸F-labeling, nucleophilic substitution with [¹⁸F]fluoride is a widely used method. The synthesis of a ¹⁴C-labeled version could involve using a labeled precursor like [¹⁴C]barium carbonate to generate other labeled reagents.
| Isotope | Precursor/Reagent | Labeling Method | Application | Reference |
| ¹¹C | [¹¹C]CO₂, [¹¹C]CH₃I | O- or N-methylation of a suitable precursor. | PET Imaging | nih.govnih.gov |
| ¹⁸F | [¹⁸F]Fluoride | Nucleophilic substitution on a precursor with a good leaving group. | PET Imaging | snmjournals.org |
| ¹⁴C | [¹⁴C]BaCO₃, [¹⁴C]KCN | Introduction of the label early in the synthesis or via late-stage functionalization. | ADME Studies | openmedscience.com |
Metabolic Profile and Biotransformation of 6 Oxo Bromantane
In Vitro Metabolic Fate Investigations in Hepatic Systems
In vitro studies utilizing hepatic systems, such as liver microsomes and cytosol, are crucial for elucidating the metabolic fate of xenobiotics. For Bromantane (B128648), these investigations reveal that the liver is the principal site of metabolism. nih.govbiomolther.org The primary transformation observed in these systems is hydroxylation. nih.gov
Specifically, Bromantane undergoes Phase I metabolism, where it is converted into its main metabolite, 6-hydroxybromantane, through oxidation mediated by the cytochrome P450 (CYP450) enzyme system. The formation of 6-Oxo Bromantane is a subsequent step: the secondary alcohol group of 6-hydroxybromantane is further oxidized to a ketone group, yielding 6-Oxo Bromantane. While direct in vitro studies focusing exclusively on the metabolism of 6-Oxo Bromantane are not extensively detailed in the literature, the enzymatic conversion of a hydroxyl group to an oxo group is a well-established metabolic reaction.
Hepatic subcellular fractions like liver S9, which contains both microsomal and cytosolic enzymes, and human liver microsomes (HLM) are standard models for such investigations. mdpi.com For instance, studies on other compounds show that both aldehyde oxidase (found in cytosol) and CYP450 enzymes (in microsomes) can be responsible for oxidation reactions. nih.gov The conversion of 6-hydroxybromantane to 6-Oxo Bromantane likely occurs within this hepatic environment.
In Vivo Biotransformation Studies in Preclinical Models
Preclinical studies in animal models, primarily rats, corroborate the findings from in vitro systems. Following oral administration, Bromantane is absorbed and widely distributed, after which it undergoes significant biotransformation. nih.govumbrellalabs.is The principal metabolic pathway identified in these in vivo models is the hydroxylation at the 6th position of the adamantane (B196018) ring, leading to the formation of 6-hydroxybromantane. nih.govbiomolther.org
These hydroxylated metabolites are then excreted in the urine. A notable characteristic observed in doping control studies is the prolonged detection window of Bromantane's metabolites, which can be identified in urine for up to two weeks post-administration. nih.gov This suggests a slow elimination process. While most reports focus on identifying 6-hydroxybromantane as the main urinary metabolite wikipedia.org, the presence of 6-Oxo Bromantane is an anticipated consequence of the initial hydroxylation step. Animal experiments have confirmed that after administration of Bromantane, its metabolites can be found in various brain regions, which is consistent with the compound's lipophilic nature and ability to cross the blood-brain barrier. nih.govresearchgate.net
Identification and Characterization of Secondary Metabolites of 6-Oxo Bromantane
The metabolism of Bromantane is not limited to a single hydroxylation. Mass spectrometric analysis of urine samples following Bromantane administration has revealed the presence of multiple hydroxylated metabolites. dshs-koeln.de The primary metabolite is conclusively identified as 6-hydroxybromantane. wikipedia.orgdshs-koeln.de
6-Oxo Bromantane is considered a secondary metabolite, arising from the oxidation of 6-hydroxybromantane. In addition to these, other mono-hydroxylated isomers have been detected, suggesting that hydroxylation can occur at other positions on the adamantane structure, although these are considered minor pathways. dshs-koeln.de
The table below summarizes the key compounds in the metabolic cascade of Bromantane.
| Compound Name | Role in Pathway | Molecular Formula |
| Bromantane | Parent Compound | C₁₆H₂₀BrN |
| 6-hydroxybromantane | Primary Metabolite | C₁₆H₂₀BrNO |
| 6-Oxo Bromantane | Secondary Metabolite | C₁₆H₁₈BrNO |
This table is generated based on available data on the biotransformation of Bromantane.
Enzymatic Pathways Involved in 6-Oxo Bromantane Biotransformation
The biotransformation of Bromantane into 6-Oxo Bromantane and other metabolites involves a sequence of enzymatic reactions, primarily classified as Phase I oxidation.
The initial and rate-limiting step is the hydroxylation of Bromantane. This reaction is catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. youtube.com These enzymes act as monooxygenases, inserting one atom of oxygen into the substrate to form a hydroxyl group. youtube.com
The subsequent conversion of 6-hydroxybromantane to 6-Oxo Bromantane is another oxidation reaction. This step involves the conversion of a secondary alcohol to a ketone. This type of reaction can be catalyzed by several enzymes, including:
Alcohol Dehydrogenases (ADHs): These cytosolic enzymes are capable of oxidizing alcohols to aldehydes or ketones.
Cytochrome P450 (CYP450) enzymes: Certain CYP isoforms can also catalyze dehydrogenation reactions, leading to the formation of a ketone. nih.gov
The table below outlines the proposed enzymatic steps in the formation of 6-Oxo Bromantane.
| Metabolic Step | Substrate | Product | Probable Enzymatic Pathway |
| Step 1: Hydroxylation | Bromantane | 6-hydroxybromantane | Cytochrome P450 (CYP450) System |
| Step 2: Oxidation | 6-hydroxybromantane | 6-Oxo Bromantane | Alcohol Dehydrogenase (ADH) and/or Cytochrome P450 (CYP450) System |
This table outlines the sequential enzymatic reactions in the biotransformation of Bromantane to 6-Oxo Bromantane.
Further metabolism of these oxidized products could potentially involve Phase II conjugation reactions, such as glucuronidation, which would attach a glucuronic acid moiety to the hydroxyl group of 6-hydroxybromantane to increase water solubility and facilitate excretion. However, specific data on the conjugation of Bromantane metabolites are limited.
Pharmacological Investigations of 6 Oxo Bromantane in Preclinical Models
In Vitro Receptor Binding and Ligand Interaction Studies
Exploration of Dopaminergic System Interactions
The primary mechanism of action of bromantane (B128648) is linked to its influence on the dopaminergic system. nih.gov Unlike typical psychostimulants that act directly on the dopamine (B1211576) transporter to inhibit reuptake or induce release, bromantane's effects are more indirect. wikipedia.org It does not show significant action on noradrenergic mediators but rather implements its activating properties through the dopaminergic system. nih.govbiomolther.org While some in vitro studies in rat brain tissue have explored its potential to inhibit dopamine reuptake, the concentrations required were found to be very high (50–500 μM), suggesting this is likely not a clinically relevant mechanism of action. wikipedia.org Instead, the core of bromantane's pharmacological activity is believed to be its ability to enhance the de novo synthesis of dopamine. wikipedia.org This is achieved by modulating gene expression, which leads to an upregulation of key enzymes in the dopamine biosynthesis pathway. wikipedia.org
Research on Serotonergic System Modulations
The influence of bromantane on the serotonergic system has also been a subject of investigation. nih.gov There is an assumption of a potential for central serotonin-holding effects. nih.govbiomolther.org Although once considered a potential serotonin (B10506) reuptake inhibitor, in vitro studies in rat brain tissue have shown that very high concentrations (50–500 μM) are necessary to achieve this effect, making its clinical relevance in this context unlikely. wikipedia.org The precise mechanisms by which bromantane may modulate the serotonergic system are part of ongoing research. frontiersin.org
Investigation of Other Neurotransmitter System Engagements
While the primary focus has been on the dopaminergic, GABAergic, and serotonergic systems, there is evidence to suggest that bromantane may have other neurotransmitter system engagements. At very high, non-clinical doses in animal studies, bromantane has been observed to produce anticholinergic effects, encompassing both antimuscarinic and antinicotinic actions. wikipedia.org These effects are associated with its toxicity at such high concentrations. wikipedia.org
Cellular and Molecular Mechanistic Studies
Research on Gene Expression Modulation (e.g., Tyrosine Hydroxylase, Aromatic L-Amino Acid Decarboxylase)
A key aspect of bromantane's mechanism of action is its ability to modulate the expression of specific genes. wikipedia.org Research has demonstrated that bromantane acts via indirect genomic mechanisms to produce a rapid and lasting upregulation of Tyrosine Hydroxylase (TH) and Aromatic L-Amino Acid Decarboxylase (AAAD), also known as DOPA decarboxylase. wikipedia.orgwikipedia.org These are critical enzymes in the pathway for dopamine biosynthesis. wikipedia.org
For instance, a single administration of bromantane has been shown to cause a 2–2.5 fold increase in the expression of TH in the rat hypothalamus within 1.5–2 hours. wikipedia.org This upregulation of TH and AAAD corresponds with an increase in the biosynthesis and release of dopamine in various brain regions, including the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens. wikipedia.org This activation of de novo dopamine synthesis through the modulation of gene expression is considered a central element of its pharmacological activity. wikipedia.org The activation of certain intracellular signaling cascades, possibly involving cAMP-, Ca2+-, and phospholipid-dependent protein kinases like protein kinase A and protein kinase C, is thought to precede the increased transcription of TH and AAAD. wikipedia.org
Elucidation of Intracellular Signaling Cascade Activation (e.g., Protein Kinase A, Protein Kinase C)
Preclinical studies suggest that the pharmacological effects of bromantane, a related compound to 6-oxo bromantane, are associated with the activation of specific intracellular signaling cascades. wikipedia.org The manifestation of its effects corresponds with the activation of certain cAMP-, Ca2+-, and phospholipid-dependent protein kinases, including Protein Kinase A (PKA) and particularly Protein Kinase C (PKC). wikipedia.org It is hypothesized that bromantane may activate these signaling cascades, which in turn leads to increased transcription of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), key enzymes in the synthesis of dopamine. wikipedia.org The main metabolite of bromantane is 6β-hydroxybromantane, indicating that the 6-position of the adamantane (B196018) cycle is a key site for metabolism. nih.gov
Studies on Neurotrophin Expression and Secretion (e.g., Brain-Derived Neurotrophic Factor, Nerve Growth Factor)
Research in animal models has shown that bromantane can influence the expression of neurotrophins. Specifically, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in certain regions of the rat brain. wikipedia.org One hypothesis suggests that the long-term dopaminergic effects of bromantane are a result of an increase in striatal BDNF and the subsequent expression of ERK1/2. yana-log.net
Neurobiological Research in Preclinical Animal Models
Investigations into Central Nervous System Activity
Preclinical research indicates that bromantane exerts its effects by increasing the activity of the lower centers of the central nervous system, such as the nuclei of the hypothalamus, the reticular nuclei of the operculum, and the hippocampus. nih.govbiomolther.org Its activating properties are primarily mediated through the dopaminergic system, with no significant action on noradrenergic mediators. nih.govbiomolther.org Furthermore, bromantane strengthens GABA-ergic mediation by reducing the expression of genes that oversee the synthesis of GABA-transporters. nih.gov Some studies also suggest a potential for central serotonin-holding effects. nih.gov
Studies on Behavioral Paradigms (e.g., locomotor activity, stress response)
The impact of bromantane on behavior has been examined in various animal models. In rats, the compound has demonstrated dose-dependent effects on behavioral activity. Lower doses (30-300 mg/kg) have been shown to stimulate spontaneous motor activity, while higher doses (600-9,600 mg/kg) tend to suppress it. nih.govnih.gov No change in spontaneous motor activity was observed at a dose of 600 mg/kg. nih.govnih.gov
In studies with inbred mouse strains, bromantane has shown anxiolytic properties. In BALB/c mice, it prevented the fixed posture reaction and reduced defecation in the "open field" test, while activating behavior in the "elevated plus maze" test. nih.gov In C57BL/c mice, it increased motor activity in both tests. nih.gov Furthermore, in a social defeat stress model in mice, which is used to evaluate antidepressant activity, bromantane administration prevented the expression of avoidance behaviors. scirp.orgscirp.org
| Behavioral Paradigm | Animal Model | Key Findings |
| Spontaneous Motor Activity | Rats | Stimulated at 30-300 mg/kg; Suppressed at >600 mg/kg. nih.govnih.gov |
| Open Field Test | BALB/c Mice | Prevented fixed posture reaction; Reduced defecation. nih.gov |
| Elevated Plus Maze | BALB/c Mice | Activated behavior. nih.gov |
| Social Defeat Stress | C57Bl/6 Mice | Prevented expression of avoidance behaviors. scirp.orgscirp.org |
Electrophysiological Assessments in Preclinical Models
While direct electrophysiological studies on 6-oxo bromantane are limited, research on related adamantane derivatives provides some insight. For instance, a 1,3-diazaadamantane derivative has demonstrated positive modulatory activity on the glutamatergic system in electrophysiological studies using the patch-clamp technique. researchgate.net
Immunomodulatory Research in Preclinical Models
Preclinical studies have indicated that bromantane possesses immunomodulatory properties. It has been found to lower the levels of pro-inflammatory cytokines IL-6, IL-17, and IL-4 in animal models of depression. wikipedia.org In a social defeat stress model in mice, administration of ladasten (bromantane) to defeated mice prevented thymus weight loss and partially restored spleen weight. scirp.org Furthermore, treatment with ladasten normalized the number of T-lymphocyte cells in the blood, spleen, and thymus of socially stressed mice. scirp.org These findings suggest that the compound may counteract stress-induced immune alterations. scirp.org
| Parameter | Effect of Social Defeat Stress | Effect of Ladasten (Bromantane) Treatment |
| Thymus Weight | Decreased scirp.org | Prevented weight loss scirp.org |
| Spleen Weight | Increased scirp.org | Partially restored weight scirp.org |
| T-lymphocytes (Blood, Spleen, Thymus) | Altered levels scirp.org | Normalized levels scirp.org |
| Pro-inflammatory Cytokines (IL-6, IL-17, IL-4) | (in depression models) Increased | Lowered levels wikipedia.org |
Structure Activity Relationship Sar Studies of 6 Oxo Bromantane and Analogues
Impact of Adamantane (B196018) Moiety Modifications on Biological Activity Profiles
Research into bromantane (B128648) analogues has shown that the biological activity profile is strongly dependent on the nature of the adamantane substitution. researchgate.net The introduction of the adamantane system into new compounds typically increases their lipophilicity, which can alter the bioavailability and enhance the therapeutic effect. mdpi.com
Key modifications to the adamantane moiety and their impact include:
Introduction of Heteroatoms: Replacing carbon atoms within the adamantane cage with nitrogen atoms creates azaadamantanes or diazaadamantanes. researchgate.netresearchgate.net These modifications generally decrease the lipophilicity of the molecule compared to their carbocyclic adamantane counterparts. researchgate.net This change in lipophilicity can affect both the compound's interaction with biological targets and its bioavailability. researchgate.net For example, studies on 6-substituted diazaadamantanes have explored how changes to this core structure influence analgesic activity. researchgate.net
Conformational Lability: The synthesis of bromantane analogs with greater conformational flexibility has been a subject of research. researchgate.netrudn.ru By altering the linker between the adamantane core and the aromatic ring, for instance, by using adamantane-1-carboxaldehydes as starting materials, researchers can create analogues with different spatial arrangements. rudn.ru These changes in flexibility can significantly alter the interaction with receptor sites and, consequently, the biological activity. researchgate.net
Substitution on the Cage: Attaching different functional groups directly to the adamantane skeleton is another strategy to modulate activity. The size and electronic properties of these substituents can influence binding affinity and selectivity for various biological targets. For instance, in related diazaadamantane derivatives, increasing the length of side substituents at certain positions was found to lead to a decrease in analgesic activity. researchgate.net
The table below summarizes the impact of key adamantane moiety modifications on the expected biological properties of resulting analogues.
| Modification Type | Structural Change Example | Expected Impact on Properties | Reference |
| Heteroatom Introduction | Carbon replaced by Nitrogen (Azaadamantane) | Decreased lipophilicity, altered bioavailability and target interaction. | researchgate.net |
| Conformational Change | Altering the adamantane-aniline linker | Increased molecular flexibility, potentially optimizing receptor fit. | researchgate.netrudn.ru |
| Cage Substitution | Lengthening alkyl chains on the cage | Can decrease specific activities, such as analgesic effects. | researchgate.net |
These studies underscore that the adamantane scaffold is not merely a passive carrier but an active participant in the molecule's pharmacological activity, offering multiple avenues for modification to fine-tune its biological profile. researchgate.net
Role of the 6-Oxo Group in Molecular Interactions and Theoretical Potency
6-Oxo Bromantane is a primary metabolite of Bromantane. biomolther.orgusbio.net The metabolic process involves hydroxylation at the 6th position of the adamantane ring, which is subsequently oxidized to form the ketone, or "oxo," group. biomolther.org This transformation from Bromantane to 6-Oxo Bromantane introduces a significant chemical change that fundamentally alters the molecule's properties and potential for biological interactions.
The key role of the 6-oxo group stems from the introduction of a polar carbonyl (C=O) function onto the highly lipophilic and nonpolar adamantane cage. This has several important consequences:
Potential for Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This introduces a new mode of interaction with biological targets, such as amino acid residues in a receptor's binding pocket, that is absent in the parent compound, Bromantane. This new interaction could lead to altered binding affinity and selectivity.
Theoretically, the introduction of the 6-oxo group could either increase or decrease potency depending on the specific target. If the target receptor has a hydrogen bond donor in a suitable position, the potency could be enhanced. Conversely, if the binding pocket is purely lipophilic, the introduction of a polar group might be detrimental to binding affinity.
The following table compares the structural and chemical properties of Bromantane and its 6-oxo metabolite.
| Feature | Bromantane | 6-Oxo Bromantane | Implication of the Difference |
| Functional Group at C-6 | Methylene (-CH2-) | Carbonyl (C=O) | Introduction of a polar group. |
| Polarity | Low (Lipophilic) | Increased | Alters solubility and pharmacokinetics. |
| Hydrogen Bonding | No H-bond acceptor at C-6 | Carbonyl oxygen can act as an H-bond acceptor | Provides a new potential interaction with receptors. |
| Metabolic Origin | Parent Compound | Metabolite | Formed in the liver via hydroxylation and oxidation. biomolther.org |
Design and Synthesis of Novel 6-Oxo Bromantane Derivatives for Research
The design and synthesis of novel derivatives of 6-Oxo Bromantane are guided by the goal of exploring and optimizing the structure-activity relationships. Synthetic strategies often focus on modifying the core components of the molecule: the adamantane cage, the oxo group, and the N-phenylamine moiety.
One common synthetic approach involves the reductive amination of adamantan-2-one (or its derivatives) with an appropriately substituted aniline (B41778). researchgate.net To create derivatives specifically of 6-Oxo Bromantane, one would start with a 6-substituted adamantanone. The synthesis of various heterocyclic compounds often employs multi-component reactions, which can be adapted for creating complex derivatives in an efficient manner. evitachem.com
The design of new derivatives is often aimed at:
Exploring the role of the oxo group: Synthesizing analogues where the 6-oxo group is replaced by other functionalities (e.g., a hydroxyl, thio, or amino group) to probe the importance of the ketone for activity.
Modifying the aromatic ring: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) onto the phenyl ring to alter electronic properties and steric bulk, thereby influencing binding.
Creating fused-ring systems: Building additional ring structures onto the bromantane framework to create more complex, rigid analogues with potentially novel activities, a strategy seen in the development of other complex medicinal compounds. nih.gov
A generalized synthetic scheme for producing derivatives could involve the steps outlined below.
| Step | Description | Starting Materials Example | Product Example |
| 1. Adamantanone Preparation | Synthesis or modification of a 2-adamantanone (B1666556) core. | Adamantane | Adamantan-2-one |
| 2. Reductive Amination | Condensation of the adamantanone with a substituted aniline under reducing conditions (e.g., Leuckart-Wallach reaction). researchgate.net | 6-Oxo-adamantan-2-one + 4-chloroaniline | N-(4-chlorophenyl)-6-oxo-adamantan-2-amine |
| 3. Further Derivatization | Chemical modification of the resulting product to add further diversity. | The product from Step 2 | Introduction of further substituents. |
The insights gained from synthesizing and testing these novel derivatives are crucial for building a comprehensive understanding of the SAR and for guiding the future design of compounds with improved pharmacological profiles. nih.govtubitak.gov.tr
Computational Chemistry and Molecular Modeling of 6-Oxo Bromantane Receptor Interactions
Computational chemistry and molecular modeling are powerful tools for investigating how molecules like 6-Oxo Bromantane interact with their biological targets at an atomic level. nih.govmdpi.com These methods can predict binding affinities, identify key interactions, and explain the structure-activity relationships observed in experimental studies.
Two primary computational approaches are particularly relevant:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 6-Oxo Bromantane and its analogues, a QSAR study could identify which physicochemical properties (e.g., lipophilicity, electronic properties of substituents, molecular shape) are most critical for their activity. This information can then be used to predict the potency of newly designed, unsynthesized derivatives.
Molecular Docking and Molecular Dynamics (MD): Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For 6-Oxo Bromantane, docking studies could be used to place the molecule into the active site of a putative receptor, such as a dopamine (B1211576) transporter or a specific enzyme. These simulations would reveal:
How the bulky adamantane cage fits into lipophilic pockets within the receptor. nih.gov
The specific interactions of the N-(4-bromophenyl) group.
Crucially, the potential hydrogen bonds formed by the 6-oxo group, an interaction not possible for the parent compound, Bromantane. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding.
The table below summarizes how these computational techniques can be applied to study 6-Oxo Bromantane.
| Computational Method | Application to 6-Oxo Bromantane | Key Insights Gained | Reference |
| QSAR | Correlate structural features of 6-Oxo Bromantane analogues with their measured biological activity. | Identify key molecular descriptors (e.g., polarity, size) that predict potency. | nih.gov |
| Molecular Docking | Predict the binding pose of 6-Oxo Bromantane within a target receptor's active site. | Visualize specific interactions, such as the adamantane cage in a hydrophobic pocket and H-bonds from the 6-oxo group. | nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the 6-Oxo Bromantane-receptor complex. | Assess the stability of the predicted binding pose and flexibility of the complex. | mdpi.com |
By using these computational approaches in concert with experimental synthesis and testing, researchers can accelerate the drug discovery process, designing more potent and selective derivatives based on a rational, structure-based understanding of molecular interactions.
Analytical Methodologies for 6 Oxo Bromantane Research
Development of Sensitive and Specific Detection Methods in Biological Matrices for Research Purposes
For research purposes, particularly in fields like pharmacokinetics and metabolism studies, the development of highly sensitive and specific detection methods for compounds like 6-Oxo Bromantane (B128648) in complex biological matrices such as plasma and urine is fundamental. researchgate.nethilarispublisher.com The low concentrations typically present in these samples necessitate analytical techniques that can unambiguously identify and quantify the target analyte. researchgate.net
Mass spectrometry (MS) combined with either gas chromatography (GC) or liquid chromatography (LC) has become the cornerstone for detecting such compounds in biological fluids. researchgate.nethilarispublisher.com These hyphenated techniques offer the selectivity needed to distinguish the analyte from endogenous matrix components and the sensitivity required for detection at very low levels. researchgate.net For instance, research on the parent compound, Bromantane, led to the development of a high-performance liquid chromatographic–tandem mass spectrometric (LC–MS/MS) method for its analysis in human plasma. hilarispublisher.com Such methods are validated to ensure their specificity, with blank plasma samples from multiple sources being tested to check for interferences. hilarispublisher.com
In the context of doping analysis, which often involves detecting metabolites, GC-MS methods have been developed and validated for substances structurally related to 6-Oxo Bromantane. nih.gov These methods are designed to be selective and sensitive enough for their intended purpose, with limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range. nih.gov The preparation of samples from biological matrices is a critical step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances before instrumental analysis. hilarispublisher.com
Application of Chromatographic and Spectroscopic Techniques for Quantification
The quantification of 6-Oxo Bromantane and related compounds in research settings relies heavily on chromatographic and spectroscopic techniques. researchgate.nethilarispublisher.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the analyte of interest from other components in a sample. researchgate.net Following separation, mass spectrometry is the most frequently employed technique for both identification and quantification. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying substances in biological fluids due to its high sensitivity, selectivity, and speed. hilarispublisher.com In a validated method for the parent compound Bromantane, a Zorbax SB-C18 column was used for chromatographic separation, with detection performed by an atmospheric pressure chemical ionization (APCI) source and a mass spectrometer operating in positive Multi-Reaction-Monitoring-Mode (+MRM). hilarispublisher.com This mode enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. hilarispublisher.com The lower limit of quantification (LLOQ) for Bromantane in human plasma was established at 1 ng/mL using this method. hilarispublisher.com
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique. nih.gov For analysis, analytes are often chemically modified through derivatization to improve their chromatographic behavior and mass spectrometric sensitivity. nih.gov For related steroid compounds, a GC-MS method operating in selected ion monitoring (SIM) mode was developed to provide high sensitivity and selectivity for doping control purposes. nih.gov The validation of these quantitative methods typically establishes key parameters such as linearity, precision, accuracy, and the limit of detection (LOD). nih.govnih.gov
Table 1: Example of LC-MS/MS Parameters for Quantification of the Related Compound Bromantane
| Parameter | Value/Description | Source |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) | hilarispublisher.com |
| Column | Zorbax SB-C18 (3.5 μm, 100 mm × 4.6 mm I.D.) | hilarispublisher.com |
| Mobile Phase | Methanol–0.2% formic acid (95:5, v/v) | hilarispublisher.com |
| Flow Rate | 0.8 mL/min | hilarispublisher.com |
| Injection Volume | 5 µL | hilarispublisher.com |
| Run Time | 6 minutes | hilarispublisher.com |
| Spectrometry | Tandem Mass Spectrometry (MS/MS) | hilarispublisher.com |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | hilarispublisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | hilarispublisher.com |
| MRM Transition (Analyte) | 308.1 → 135.2 m/z | hilarispublisher.com |
| MRM Transition (IS) | 331.0 → 250.0 m/z (Selenox) | hilarispublisher.com |
| Lower Limit of Quantification | 1 ng/mL in human plasma | hilarispublisher.com |
Metabolite Profiling and Identification Techniques in Research Settings
6-Oxo Bromantane is identified as a metabolite of Bromantane. usbio.net The study of its formation and excretion is part of metabolite profiling, a key aspect of pharmacological research. These studies aim to identify the chemical structures of metabolites formed from a parent compound in a biological system.
Gas chromatography-mass spectrometry (GC-MS) is a principal technique used for identifying the metabolites of Bromantane and related compounds in urine. nih.govdshs-koeln.de In a study on a structurally related compound, androst-4-ene-3,6,17-trione (B20797) (also known as 6-OXO), GC-MS analysis of post-administration urine samples successfully identified the parent drug and its metabolites. nih.gov The identification process involves comparing the mass spectra of unknown peaks in the chromatogram with those of known reference standards or interpreting the fragmentation patterns to deduce the structure. Full-scan GC-MS data is often used for the initial identification of potential metabolites. nih.gov Further structural confirmation can be achieved using techniques like tandem mass spectrometry (MS/MS). dshs-koeln.de
Quality Control and Purity Assessment for Research Grade Compounds
Ensuring the purity and identity of research-grade compounds like 6-Oxo Bromantane is essential for the validity and reproducibility of scientific research. cato-chem.com Suppliers of research chemicals typically perform a range of quality control tests and provide a Certificate of Analysis (CoA) that details the results. cato-chem.combehemothlabz.com
The purity assessment of a research compound involves a combination of analytical techniques to confirm its chemical structure and identify any impurities. cato-chem.comuvic.ca These impurities could include residual starting materials, byproducts from the synthesis, or degradation products. uvic.ca
Common analytical methods used for quality control include:
Chromatographic Methods (HPLC, GC): These are used to determine the purity of the compound by separating it from any impurities. The purity is often expressed as a percentage based on the peak area. cato-chem.com
Spectroscopic Methods (NMR, IR, UV): Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure, while Infrared (IR) and Ultraviolet (UV) spectroscopy provide information about functional groups and the chromophore system, serving as confirmation of identity. cato-chem.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. scbt.com
Elemental Analysis: Provides the percentage composition of elements (e.g., C, H, N), which is compared against the theoretical values calculated from the molecular formula. cato-chem.com
Karl Fischer Titration: This method is specifically used to determine the water content of the material. cato-chem.com
Reference Material Producers may operate under quality management systems such as ISO 9001 or be accredited to ISO 17034, which specifies the requirements for the competence of reference material producers. cato-chem.com
Table 2: Common Analytical Techniques for Quality Control of Research Compounds
| Technique | Purpose | Source |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of impurities | cato-chem.com |
| Gas Chromatography (GC) | Purity determination, separation of volatile impurities | cato-chem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | dokumen.pub |
| Mass Spectrometry (MS) | Molecular weight confirmation | scbt.com |
| Infrared (IR) Spectroscopy | Functional group identification, identity confirmation | cato-chem.com |
| Elemental Analysis | Confirmation of elemental composition | cato-chem.com |
| Karl Fischer Titration | Quantification of water content | cato-chem.com |
Future Directions and Research Gaps in 6 Oxo Bromantane Studies
Elucidation of Comprehensive Pharmacodynamic Profiles in Further Preclinical Studies
A significant gap in the current body of knowledge is the lack of a comprehensive pharmacodynamic profile for 6-Oxo Bromantane (B128648). The parent compound, Bromantane, is known for its dual stimulant and anxiolytic effects, which are attributed to its influence on dopaminergic and serotonergic systems. wikipedia.org It is hypothesized that 6-Oxo Bromantane may share some of these properties, potentially modulating the synthesis of key enzymes in dopamine (B1211576) production like tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). However, direct preclinical evidence for these effects is scarce.
Table 1: Proposed Preclinical Behavioral Assays for 6-Oxo Bromantane
| Behavioral Domain | Proposed Assay | Rationale |
| Locomotor Activity | Open Field Test | To assess stimulant or sedative effects. |
| Anxiety | Elevated Plus Maze, Light-Dark Box | To evaluate anxiolytic or anxiogenic properties. |
| Cognition & Memory | Morris Water Maze, Novel Object Recognition | To investigate effects on learning and memory. |
| Antidepressant-like Effects | Forced Swim Test, Tail Suspension Test | To screen for potential antidepressant activity. |
| Fatigue | Treadmill Endurance Test | To determine anti-fatigue and performance-enhancing effects. |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
The precise molecular and cellular mechanisms of 6-Oxo Bromantane are largely unknown. While it is suggested that its hydroxyl group may alter its interaction with monoamine transporters compared to Bromantane, this remains to be experimentally verified. Advanced in vitro studies are necessary to identify its specific molecular targets.
Future research should employ techniques such as receptor binding assays to screen for affinity at a wide range of CNS targets, including dopamine, serotonin (B10506), and GABA receptors and transporters. Electrophysiological studies on neuronal preparations could reveal its effects on neuronal excitability and synaptic transmission. Furthermore, investigating its impact on intracellular signaling cascades, such as the cAMP and protein kinase pathways that are implicated in the action of Bromantane, would provide a deeper understanding of its post-receptor effects. wikipedia.org
Another promising area for investigation is its potential anti-inflammatory and neuroprotective properties. Bromantane has been found to reduce levels of pro-inflammatory cytokines like IL-6 and IL-17. wikipedia.org It is crucial to determine if 6-Oxo Bromantane shares these effects and to elucidate the underlying molecular pathways, such as the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation. nih.gov
Exploration of Novel Research Avenues Based on Preclinical Findings
The limited preclinical data on 6-Oxo Bromantane opens up numerous avenues for novel research. Based on the known actoprotective and neuroprotective properties of its parent compound, several areas warrant exploration.
One such avenue is its potential role in mitigating neurodegenerative processes. Should preclinical studies confirm its neuroprotective effects, further investigation into its efficacy in animal models of Parkinson's disease or Alzheimer's disease would be a logical next step. The structural similarity of adamantane (B196018) derivatives to compounds used in the management of these conditions provides a strong rationale for this line of inquiry. researchgate.net
Additionally, its potential immunomodulatory effects, suggested by the activity of Bromantane, should be investigated. nih.gov Research could focus on its impact on various immune cell populations and cytokine production, both in vitro and in vivo. This could reveal potential therapeutic applications in conditions with an inflammatory component.
Development of Advanced Analogues with Tuned Pharmacological Properties for Research
The synthesis of novel analogues based on the 6-Oxo Bromantane scaffold is a virtually unexplored area. The introduction of a hydroxyl group provides a reactive site for further chemical modification, allowing for the creation of new compounds with potentially enhanced or more selective pharmacological properties.
Future synthetic chemistry efforts could focus on:
Esterification or etherification of the hydroxyl group: This could alter the lipophilicity and, consequently, the pharmacokinetic profile of the molecule, potentially leading to improved brain penetration or a longer duration of action.
Introduction of other functional groups: The addition of other moieties to the adamantane or phenyl rings could modulate the affinity and efficacy at specific molecular targets.
The development of such analogues would not only be a valuable exercise in medicinal chemistry but would also provide a toolkit of research compounds to probe the structure-activity relationships of this class of molecules. For instance, creating a small library of 6-substituted Bromantane derivatives and screening them for activity could identify key structural features required for dopaminergic, serotonergic, or neuroprotective effects.
Table 2: Potential Analogues of 6-Oxo Bromantane for Future Research
| Analogue Type | Proposed Modification | Potential Research Application |
| Esters | Acetylation of the 6-hydroxyl group | Investigating the role of the hydroxyl group in receptor binding and as a prodrug strategy. |
| Ethers | Methylation of the 6-hydroxyl group | Studying the impact of hydrogen bonding capability on pharmacological activity. |
| Further Halogenation | Addition of a second halogen to the phenyl ring | Exploring the influence of electronic properties on target interaction. |
| Ring-opened Analogues | Cleavage of the adamantane cage | Determining the necessity of the rigid cage structure for activity. |
Role of 6-Oxo Bromantane in the Overall Pharmacological Profile of Bromantane in Preclinical Models
Understanding the contribution of 6-Oxo Bromantane to the effects of its parent compound is a critical research gap. As the primary metabolite, it is plausible that it mediates some of the observed effects of Bromantane, particularly those with a delayed onset or prolonged duration. nih.govreddit.com It has been suggested that the metabolites of Bromantane may have a reduced stimulant profile and potentially anticholinergic effects. reddit.com
Direct comparative preclinical studies are essential to dissect the pharmacological roles of Bromantane and 6-Oxo Bromantane. Such studies should involve administering both compounds independently to animal models and comparing their effects on a range of behavioral and neurochemical parameters. This would help to determine:
Whether 6-Oxo Bromantane is an active metabolite with its own distinct pharmacological profile.
The extent to which it contributes to the stimulant, anxiolytic, and neuroprotective effects of Bromantane.
Whether it is responsible for any of the unique, long-lasting effects attributed to Bromantane.
Q & A
Q. What are the primary neurophysiological mechanisms underlying 6-Oxo Bromantane's psychostimulant effects in experimental models?
Methodological Answer: Utilize quantitative pharmaco-electroencephalography (EEG) to analyze spectral power changes in brain regions (e.g., sensorimotor cortex, hippocampus) in rodent models. Focus on biphasic EEG patterns (theta-band suppression, beta-activity enhancement) and correlate with microdialysis data on dopamine/GABAergic transmission. Validate findings via tyrosine hydroxylase gene expression assays .
Q. Which validated analytical methods are recommended for quantifying 6-Oxo Bromantane in biological matrices, and what are their key validation parameters?
Methodological Answer: Employ LC-MS/MS with a Zorbax SB-C18 column, methanol–0.2% formic acid mobile phase (95:5 v/v), and APCI ionization in +MRM mode (308.1 → 135.2 m/z). Validate for linearity (1–500 ng/mL), precision (CV <10%), recovery (~89%), and stability (freeze-thaw cycles, long-term storage at −20°C). Ensure LLOQ of 1 ng/mL using human plasma .
Q. How does 6-Oxo Bromantane modulate asthenic symptoms in clinical populations, and what validated assessment scales are employed in such research?
Methodological Answer: Conduct randomized controlled trials using standardized scales like the Hamilton Anxiety Scale (HAM-A) or Asthenia Severity Index. Measure improvements in fatigue, emotional tension, and somatoautonomic symptoms. Cross-reference with plasma concentration data from LC-MS/MS to establish pharmacokinetic-pharmacodynamic relationships .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating biphasic pharmacokinetic profiles of 6-Oxo Bromantane in longitudinal neurobehavioral studies?
Methodological Answer: Implement high-frequency sampling (e.g., hourly intervals for 8+ hours post-administration) to capture biphasic EEG effects. Control for circadian rhythms via time-matched placebo groups. Use crossover designs to minimize inter-individual variability. Pair behavioral assays (e.g., forced swim tests) with pharmacokinetic modeling .
Q. How can researchers reconcile contradictory findings between animal models and human trials regarding 6-Oxo Bromantane's ergogenic effects?
Methodological Answer: Address interspecies metabolic differences via stable isotope-labeled tracer studies. In humans, combine actoprotective assessments (e.g., VO₂ max under thermal stress) with metabolomic profiling. For animal models, standardize exercise protocols (e.g., treadmill endurance) and control for stress-induced hyperthermia .
Q. What advanced mass spectrometry techniques enable discrimination between endogenous and exogenous sources of 6-Oxo Bromantane metabolites in anti-doping analyses?
Methodological Answer: Apply GC/C/IRMS to differentiate endogenous 6α-OH-AD from microbial or exogenous 6-Oxo Bromantane metabolites. Establish isotopic ratio thresholds (e.g., δ¹³C < −30‰ for synthetic compounds) and validate using reference standards. Prioritize samples with 6α-OH-AD >10 ng/mL and no microbial activity indicators .
Q. What molecular techniques are appropriate for investigating 6-Oxo Bromantane's putative effects on stress-related gene expression networks?
Methodological Answer: Conduct RNA sequencing on hippocampal tissue to identify differentially expressed genes (e.g., BDNF, GABA receptors). Validate via CRISPR-Cas9 knockouts in neuronal cell lines. Use chromatin immunoprecipitation (ChIP) to assess histone modifications at stress-response loci. Cross-reference with behavioral phenotyping in chronic stress models .
Q. How should researchers design controlled experiments to isolate 6-Oxo Bromantane's actoprotective mechanisms from its psychostimulant properties?
Methodological Answer: Use isolated mitochondrial preparations to quantify ATP synthesis rates under thermal stress. Compare with dopaminergic neuron cultures exposed to 6-Oxo Bromantane. In vivo, employ region-specific microinjections (e.g., lateral hypothalamus vs. striatum) and measure region-specific EEG changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
